Benzenepropanol, 2,5-dimethyl-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-5-6-10(2)11(8-9)4-3-7-12/h5-6,8,12H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJARXZBBVNLZDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101310627 | |
| Record name | 2,5-Dimethylbenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27645-23-4 | |
| Record name | 2,5-Dimethylbenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27645-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylbenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzenepropanol, 2,5 Dimethyl and Analogues
Classical Organic Synthesis Approaches
Traditional methods for synthesizing Benzenepropanol, 2,5-dimethyl-, and its analogues rely on well-established reaction types that have been the foundation of organic synthesis for decades. These approaches often involve sequential reactions to build the target molecule from simple, commercially available starting materials like p-xylene (B151628).
Alkylation and Alkene Hydrofunctionalization Strategies
Friedel-Crafts alkylation is a cornerstone of classical synthesis for attaching alkyl chains to aromatic rings. In the context of synthesizing the target compound, p-xylene can be alkylated using a propylating agent. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation electrophile that then attacks the electron-rich aromatic ring. 123helpme.comchegg.com Due to the activating nature of the two methyl groups on p-xylene, it undergoes electrophilic aromatic substitution more readily than benzene (B151609). quora.com
The reaction of p-xylene with a propylene (B89431) source, under acidic conditions, can also be used. This process involves the formation of an isopropyl carbocation, which then alkylates the aromatic ring, a reaction mechanism supported by carbocation ion principles. nih.gov Subsequent isomerization or alternative strategies would be necessary to achieve the n-propyl chain.
An alternative strategy involves the hydrofunctionalization of an alkene already attached to the 2,5-dimethylphenyl scaffold. For instance, hydroboration-oxidation of 1-(2,5-dimethylphenyl)prop-1-ene would yield the desired primary alcohol, Benzenepropanol, 2,5-dimethyl-, with anti-Markovnikov selectivity.
Reduction of Corresponding Ketones or Carboxylic Acid Derivatives
A highly effective and common method for producing Benzenepropanol, 2,5-dimethyl- is through the reduction of the corresponding ketone, 1-(2,5-dimethylphenyl)propan-1-one. This ketone can be synthesized via Friedel-Crafts acylation of p-xylene with propanoyl chloride. The subsequent reduction of the carbonyl group to a secondary alcohol is a fundamental transformation.
This reduction is typically achieved using complex metal hydrides. Common and effective reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and the more reactive lithium aluminum hydride (LiAlH₄). The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, converting the planar ketone into the desired alcohol.
| Precursor | Reducing Agent | Product | Reference |
| 1-(2,5-Dimethylphenyl)propan-1-one | Sodium Borohydride (NaBH₄) | 1-(2,5-Dimethylphenyl)propan-1-ol | |
| 1-(2,5-Dimethylphenyl)propan-1-one | Lithium Aluminum Hydride (LiAlH₄) | 1-(2,5-Dimethylphenyl)propan-1-ol | |
| 3-(2,5-Dimethylphenyl)propanoic acid | Lithium Aluminum Hydride (LiAlH₄) | 3-(2,5-Dimethylphenyl)propan-1-ol |
Similarly, the reduction of the corresponding carboxylic acid, 3-(2,5-dimethylphenyl)propanoic acid, or its ester derivatives using a strong reducing agent like LiAlH₄ would also yield the target primary alcohol, 3-(2,5-dimethylphenyl)propan-1-ol.
Electrophilic Aromatic Substitution and Directed Functionalization of Substituted Benzenes
Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing the benzene ring and is central to the synthesis of precursors for Benzenepropanol, 2,5-dimethyl-. The starting material, p-xylene, possesses two methyl groups which are electron-donating, thus activating the ring towards EAS and directing incoming electrophiles to the ortho and para positions. quora.com Since all available positions on p-xylene are ortho to a methyl group, substitution occurs readily. 123helpme.com
A key EAS reaction is the Friedel-Crafts acylation, where p-xylene reacts with an acyl halide (e.g., propanoyl chloride) in the presence of a Lewis acid catalyst to form an aromatic ketone. This ketone is a direct precursor that can be reduced to the target alcohol as described previously. The acyl group introduced is deactivating, which helps to prevent polysubstitution.
| Reaction Type | Aromatic Substrate | Electrophile/Reagent | Catalyst | Product Type |
| Friedel-Crafts Alkylation | p-Xylene | n-Propyl chloride | AlCl₃ | n-Propyl-2,5-dimethylbenzene |
| Friedel-Crafts Acylation | p-Xylene | Propanoyl chloride | AlCl₃ | 1-(2,5-Dimethylphenyl)propan-1-one |
| Nitration | p-Xylene | HNO₃/H₂SO₄ | Nitro-2,5-dimethylbenzene |
Organometallic Coupling Reactions for Carbon-Carbon Bond Formation
Organometallic coupling reactions provide powerful tools for forming carbon-carbon bonds, allowing for the construction of larger molecules from smaller fragments. libretexts.org To synthesize Benzenepropanol, 2,5-dimethyl-, a strategy could involve coupling a 2,5-dimethylphenyl organometallic reagent with a three-carbon synthon bearing a protected hydroxyl group.
For example, a Grignard reagent, 2,5-dimethylphenylmagnesium bromide, could be prepared from 2-bromo-1,4-dimethylbenzene. This nucleophilic reagent could then react with an electrophile like propylene oxide, which, after acidic workup, would yield 1-(2,5-dimethylphenyl)propan-2-ol. Alternatively, reaction with an allyl halide followed by hydroboration-oxidation would furnish the target primary alcohol.
Modern coupling reactions like the Suzuki-Miyaura coupling could also be employed. This would involve the reaction of a 2,5-dimethylphenylboronic acid with a vinyl halide, such as 3-bromoprop-1-ene, catalyzed by a palladium complex. libretexts.org The resulting alkene could then be converted to the desired alcohol.
Advanced Catalytic Synthesis Routes
Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve higher efficiency, selectivity, and atom economy. Transition metal-catalyzed reactions are at the forefront of these developments.
Transition Metal-Catalyzed Transformations (e.g., Cross-Coupling, C-H Functionalization)
Transition metal catalysis offers sophisticated methods for forming the carbon-carbon bond between the aromatic ring and the propyl side chain. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are particularly valuable in organic synthesis and drug discovery. cem.commdpi.com
A potential route to an analogue could involve a Heck reaction, coupling 2-iodo-1,4-dimethylbenzene (B72087) with allyl alcohol in the presence of a palladium catalyst to form 3-(2,5-dimethylphenyl)prop-2-en-1-ol. Subsequent hydrogenation of the double bond would yield the final product.
| Coupling Reaction | Aromatic Component | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | 2,5-Dimethylphenylboronic acid | 3-Halopropanol (protected) | Pd(PPh₃)₄ / Base | Protected Benzenepropanol derivative |
| Heck | 2-Iodo-1,4-dimethylbenzene | Allyl alcohol | Pd(OAc)₂ / Ligand / Base | 3-(2,5-Dimethylphenyl)prop-2-en-1-ol |
| C-H Functionalization | p-Xylene | Propylene / Oxidant | Ru or Rh catalyst | 2,5-Dimethyl-n-propylbenzene |
Direct C-H functionalization represents a state-of-the-art approach, aiming to form C-C bonds by directly activating a C-H bond on the aromatic ring, thus avoiding the need for pre-functionalized starting materials. rsc.org While the direct C-H alkylation of p-xylene to introduce a propanol (B110389) chain is a challenging transformation, related methodologies have been developed. For instance, ruthenium-catalyzed dehydrative C-H alkylation of phenols with alcohols demonstrates the potential of this strategy, offering a green synthetic route where water is the only byproduct. semanticscholar.org The development of catalysts for the direct, regioselective C(sp²)-H functionalization of simple arenes like p-xylene with functionalized alkyl chains remains an active area of research. nih.gov
Chemo- and Regioselective Hydrogenation/Hydrodeoxygenation Pathways
A plausible and efficient route to Benzenepropanol, 2,5-dimethyl- involves the initial synthesis of an α,β-unsaturated ketone intermediate, such as 4-(2,5-dimethylphenyl)but-3-en-2-one. This intermediate can be prepared via a Claisen-Schmidt condensation between 2,5-dimethylbenzaldehyde (B165460) and acetone. gordon.eduwikipedia.orgyoutube.com The subsequent challenge lies in the selective reduction of both the carbon-carbon double bond and the carbonyl group to yield the desired saturated alcohol.
Chemo- and regioselective hydrogenation are critical in ensuring the formation of Benzenepropanol, 2,5-dimethyl- without the generation of undesired byproducts, such as the corresponding ketone or allylic alcohol. The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction pathway. Various heterogeneous catalytic systems have been demonstrated to be effective for the complete reduction of α,β-unsaturated ketones.
Detailed research findings indicate that platinum (Pt) and palladium (Pd) based catalysts are highly effective for such transformations. For instance, the hydrogenation of 4-phenyl-2-butanone, a structurally similar compound, has been studied using a 4% Pt/TiO2 catalyst, where reaction conditions and solvent choice were found to significantly influence the selectivity between the hydrogenation of the aromatic ring and the carbonyl group. researchgate.netqub.ac.uk In the context of reducing the chalcone (B49325) intermediate to Benzenepropanol, 2,5-dimethyl-, the goal is the selective hydrogenation of the exocyclic double bond and the ketone functionality without affecting the aromatic ring.
Bimetallic catalysts can also offer enhanced selectivity and activity. For the hydrodeoxygenation of furanic compounds, which involves the removal of oxygen atoms, bifunctional catalysts comprising a noble metal (like Pt) and a solid acid have shown high efficiency. nih.gov While hydrodeoxygenation is more commonly associated with the cleavage of C-O bonds in phenols and other oxygenates, the principles of catalyst design can be applied to the selective reduction of the carbonyl group in the chalcone intermediate.
The following table summarizes various catalytic systems and conditions applicable to the selective hydrogenation of α,β-unsaturated ketones to saturated alcohols.
| Catalyst | Substrate Type | Key Reaction Conditions | Primary Product | Selectivity |
|---|---|---|---|---|
| Pt/TiO₂ | Aromatic Ketones | 70 °C, 5 bar H₂ | Saturated Alcohol / Ring Hydrogenated Product | Solvent Dependent |
| Pd/C | α,β-Unsaturated Ketones | Room Temperature, H₂ balloon | Saturated Ketone | High for C=C reduction |
| Ru-based complexes | α,β-Unsaturated Ketones | Isopropanol (B130326), Base | Saturated Alcohol | High |
| Pt-Ni Alloy | Tetrasubstituted Olefins | Room Temperature, 10 bar H₂ | Diastereoselective Saturated Product | High diastereoselectivity |
Asymmetric Synthesis for Enantiomeric Benzenepropanol, 2,5-dimethyl- Production
The production of enantiomerically pure Benzenepropanol, 2,5-dimethyl- is of significant interest, particularly for applications in pharmaceuticals and materials science. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. In the context of Benzenepropanol, 2,5-dimethyl-, the chiral center is at the carbon atom bearing the hydroxyl group. Asymmetric synthesis can be achieved through the enantioselective reduction of a prochiral ketone intermediate, such as 1-(2,5-dimethylphenyl)propan-1-one.
A key strategy for achieving enantioselectivity is asymmetric transfer hydrogenation (ATH). This method utilizes a chiral catalyst to transfer hydrogen from a simple hydrogen donor, such as isopropanol or formic acid, to the substrate. Noyori-type catalysts, which are ruthenium(II) complexes with chiral diamine ligands, are highly effective for the ATH of aromatic ketones. mdpi.com These catalysts can achieve high yields and excellent enantiomeric excesses (ee).
Another powerful technique is asymmetric hydrogenation, which employs molecular hydrogen in the presence of a chiral catalyst. Chiral Ru- and Ir-based catalysts have been successfully used for the asymmetric hydrogenation of α,β-unsaturated ketones, which can proceed via a cascade reaction involving hydrogenation and isomerization to afford chiral saturated alcohols with high diastereo- and enantioselectivity. rsc.orgnih.gov
The following table presents a selection of chiral catalysts and their performance in the asymmetric reduction of substrates analogous to the precursors of Benzenepropanol, 2,5-dimethyl-.
| Catalyst System | Substrate Type | Reaction Type | Enantiomeric Excess (ee) |
|---|---|---|---|
| (R,R)-TsDPEN-Ru(II)-arene | Aryl Ketones | Asymmetric Transfer Hydrogenation | Up to 98% |
| Chiral Ru-phosphine complexes | α-Substituted α,β-Unsaturated Ketones | Asymmetric Hydrogenation | Up to 98% |
| Chiral Ir-based catalysts | Tetrasubstituted α,β-Unsaturated Ketones | Asymmetric Hydrogenation | Up to 99% |
| Chiral Cobalt-diphosphine complexes | α,β-Unsaturated Carboxylic Acids | Asymmetric Hydrogenation | >99% |
Green Chemistry Approaches and Sustainable Synthetic Practices
The initial Claisen-Schmidt condensation to form the chalcone intermediate is a prime target for green innovation. Traditional methods often employ stoichiometric amounts of strong bases and organic solvents. gordon.edu Greener alternatives include the use of solid-supported catalysts and solvent-free reaction conditions. researchgate.net Mechanochemistry, which involves conducting reactions by grinding or milling the solid reactants, has emerged as a powerful solvent-free technique for the synthesis of chalcones. tandfonline.comrsc.orgrsc.org This method often leads to shorter reaction times, higher yields, and a significant reduction in waste.
Ultrasound-assisted synthesis is another green technique that can accelerate the Claisen-Schmidt condensation. researchgate.netresearchgate.netmdpi.comconicet.gov.ar The use of ultrasound can enhance mass transfer and increase reaction rates, often at lower temperatures and with shorter reaction times compared to conventional heating. rsc.org Microwave-assisted synthesis has also been shown to be highly efficient for the preparation of chalcones, offering rapid and selective reactions. organic-chemistry.orgnih.gov
For the subsequent reduction step, the use of catalytic transfer hydrogenation with renewable hydrogen donors like isopropanol is a greener alternative to methods employing metal hydrides, which generate stoichiometric amounts of waste. The development of recyclable heterogeneous catalysts further enhances the sustainability of the process.
The following table compares traditional and green approaches for the key synthetic steps leading to Benzenepropanol, 2,5-dimethyl-.
| Synthetic Step | Traditional Method | Green Alternative | Advantages of Green Alternative |
|---|---|---|---|
| Claisen-Schmidt Condensation | NaOH in Ethanol | Mechanochemistry (Grinding/Milling) | Solvent-free, reduced waste, shorter reaction time |
| Claisen-Schmidt Condensation | Conventional Heating | Ultrasound or Microwave Irradiation | Faster reaction, lower energy consumption |
| Reduction of Ketone | Stoichiometric Metal Hydrides (e.g., NaBH₄) | Catalytic Transfer Hydrogenation | High atom economy, use of safer reagents |
| Catalysis | Homogeneous Catalysts | Recyclable Heterogeneous Catalysts | Easier separation, catalyst reuse |
Mechanistic Investigations of Reactions Involving Benzenepropanol, 2,5 Dimethyl
Elucidation of Reaction Pathways and Transition States
One common pathway for alcohols is acid-catalyzed dehydration. The mechanism typically begins with the protonation of the hydroxyl group, forming a good leaving group (water). wiley-vch.de Departure of the water molecule generates a carbocation intermediate. The specific location of the initial carbocation and any subsequent rearrangements are critical in determining the final product distribution. The transition state for such reactions is the highest energy point on the reaction coordinate, often involving the breaking of the carbon-oxygen bond and the formation of the carbocation. nih.govyoutube.com Computational methods are frequently employed to model these transition state structures and to understand the energetic barriers of different potential pathways. researchgate.net
In reactions involving Benzenepropanol, 2,5-dimethyl-, the stability of the potential carbocation intermediates plays a crucial role. A primary carbocation would initially form upon loss of water, which could then rearrange to a more stable secondary or benzylic carbocation. The elucidation of these pathways often involves trapping intermediates or using isotopic labeling studies to follow the movement of atoms throughout the reaction.
Detailed Analysis of Reaction Kinetics and Thermodynamics
Reaction kinetics is the study of reaction rates, while thermodynamics deals with the energy changes that accompany chemical reactions. Together, they provide a comprehensive picture of a reaction's feasibility and speed.
Kinetics: The rate of reactions involving Benzenepropanol, 2,5-dimethyl-, such as acid-catalyzed dehydration or oxidation, is influenced by factors like concentration of reactants, temperature, and the presence of a catalyst. For many reactions, the rate-determining step involves the formation of a high-energy intermediate, such as a carbocation. uclouvain.be The activation energy (Ea) represents the minimum energy required to reach the transition state and is a key parameter in kinetics. youtube.com Reactions with lower activation energies proceed more rapidly. For instance, reactions that can proceed via a more stable benzylic carbocation intermediate would likely have a lower activation energy and a faster rate. Many rearrangement reactions are found to follow first-order reaction kinetics. kiku.dk
Thermodynamics: The thermodynamics of a reaction is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpy (ΔH) and entropy (ΔS) changes. A negative ΔG indicates a spontaneous reaction. In the context of Benzenepropanol, 2,5-dimethyl-, elimination reactions like dehydration are often entropically favored because they result in an increase in the number of molecules. The enthalpy change depends on the relative strengths of the bonds broken and formed.
An illustrative look at thermodynamic parameters for a hypothetical reaction involving an alcohol is presented below.
| Parameter | Description | Typical Value Range (for alcohol dehydration) |
| ΔH (Enthalpy Change) | Heat absorbed or released during the reaction. | +40 to +80 kJ/mol (Endothermic) |
| ΔS (Entropy Change) | Change in disorder of the system. | +100 to +150 J/(mol·K) (Positive) |
| ΔG (Gibbs Free Energy) | Predicts the spontaneity of the reaction. | Becomes more negative at higher temperatures |
| Ea (Activation Energy) | The energy barrier that must be overcome. | 100 to 200 kJ/mol |
Role of Solvation and Catalysis in Reaction Outcomes
The solvent and any catalysts present can dramatically alter the course and rate of a reaction.
Solvation: The solvent can influence a reaction by stabilizing or destabilizing reactants, intermediates, and transition states. For reactions involving Benzenepropanol, 2,5-dimethyl-, that proceed through ionic intermediates like carbocations, polar protic solvents (e.g., water, ethanol) are effective at stabilizing the charged species through hydrogen bonding and dipole-dipole interactions. This stabilization can lower the activation energy and accelerate the reaction rate. Conversely, nonpolar solvents would disfavor the formation of ionic intermediates. The hydrogen-bond accepting ability of a solvent can also impact catalytic activity, sometimes by coordinating with catalytic sites and blocking access to reactants. nih.gov
Catalysis: Catalysts increase the rate of a reaction without being consumed by providing an alternative reaction pathway with a lower activation energy. youtube.com
Acid Catalysis: As previously mentioned, acids are common catalysts for reactions of alcohols. They facilitate the formation of a better leaving group, initiating reactions like dehydration or rearrangement.
Metal Catalysis: Transition metals can catalyze a variety of transformations. For instance, palladium or gold complexes could be involved in cross-coupling or cycloaddition reactions if the molecule were further functionalized. researchgate.netacs.org Mechanistic studies in these cases focus on the catalytic cycle, including steps like oxidative addition, migratory insertion, and reductive elimination.
The choice of solvent and catalyst is therefore a critical factor in controlling the outcome and efficiency of reactions involving Benzenepropanol, 2,5-dimethyl-.
Investigation of Rearrangement Mechanisms
The carbon skeleton of Benzenepropanol, 2,5-dimethyl-, can undergo rearrangements, particularly through carbocation intermediates. When a carbocation is formed, a neighboring group (like a hydride, alkyl, or aryl group) can migrate to the positively charged carbon, leading to a new, more stable carbocation. wiley-vch.de
A classic example is the Pinacol rearrangement, which involves the transformation of a 1,2-diol to a ketone or aldehyde under acidic conditions. libretexts.org While Benzenepropanol, 2,5-dimethyl- is not a diol, analogous 1,2-hydride or 1,2-alkyl shifts can occur in its corresponding carbocation intermediates. The mechanism involves the formation of an initial carbocation, followed by the migration of a group to the adjacent carbon, resulting in a more stable carbocation. msu.edu For example, a primary carbocation formed from the dehydration of Benzenepropanol, 2,5-dimethyl- could rearrange via a hydride shift to form a more stable secondary carbocation. The propensity for a group to migrate is known as its migratory aptitude.
Another relevant type of rearrangement is the Newman-Kwart rearrangement, which involves the intramolecular migration of a group from an oxygen to a sulfur or selenium atom, often proceeding through a tight ion pair intermediate. kiku.dk While not directly applicable to the parent alcohol, derivatives of Benzenepropanol, 2,5-dimethyl- could undergo such transformations, which are studied for their synthetic utility and mechanistic interest. kiku.dk
Studies of Radical and Ionic Intermediate Formation and Reactivity
Beyond the carbocationic (ionic) intermediates discussed above, reactions can also proceed through radical intermediates.
Ionic Intermediates: As established, the formation of carbocations is central to many reactions of Benzenepropanol, 2,5-dimethyl-, especially in the presence of acids. msu.edu The 2,5-dimethylphenyl group can influence the stability of a nearby positive charge through resonance and inductive effects. The reactivity of these carbocations includes:
Elimination: Loss of a proton from an adjacent carbon to form an alkene.
Substitution: Attack by a nucleophile.
Rearrangement: Migration of a neighboring group to form a more stable carbocation. wiley-vch.demsu.edu
Radical Intermediates: Free radicals are species with an unpaired electron. They can be formed through processes like photolysis or the use of radical initiators. For Benzenepropanol, 2,5-dimethyl-, a radical could be formed by homolytic cleavage of a C-H or O-H bond. The benzylic positions on the propyl chain and the methyl groups are potential sites for radical formation due to the resonance stabilization provided by the aromatic ring. Once formed, these radicals can participate in chain reactions, additions to double bonds, or coupling reactions. Mechanistic investigations often use techniques like electron paramagnetic resonance (EPR) spectroscopy to detect and characterize radical intermediates.
The table below summarizes key characteristics of these two types of intermediates.
| Intermediate Type | Formation | Key Characteristics | Common Subsequent Reactions |
| Ionic (Carbocation) | Heterolytic bond cleavage (e.g., loss of a leaving group). | Electron-deficient, positively charged. Stabilized by alkyl groups and resonance. | Rearrangement, elimination, nucleophilic attack. |
| Radical | Homolytic bond cleavage (e.g., UV light, initiators). | Electronically neutral, has an unpaired electron. Stabilized by resonance. | Abstraction, addition to π systems, coupling. |
Advanced Analytical Characterization of Benzenepropanol, 2,5 Dimethyl
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for mapping the molecular architecture of Benzenepropanol, 2,5-dimethyl-. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic connectivity, functional groups, and electronic properties.
High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It is based on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, which are dependent on their chemical environment.
¹H NMR Spectroscopy: The ¹H NMR spectrum of Benzenepropanol, 2,5-dimethyl-, would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted chemical shifts (δ) in parts per million (ppm) relative to a standard like Tetramethylsilane (B1202638) (TMS) are detailed below.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Benzenepropanol, 2,5-dimethyl-
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-a | ~3.65 | Triplet (t) | 2H | -CH₂-OH (Methylene adjacent to hydroxyl) |
| H-b | ~2.65 | Triplet (t) | 2H | Ar-CH₂- (Benzylic methylene) |
| H-c | ~1.85 | Quintet (p) | 2H | -CH₂-CH₂-CH₂- (Central methylene) |
| H-d, H-e, H-f | ~6.95-7.05 | Multiplet (m) | 3H | Aromatic protons |
| H-g | ~2.30 | Singlet (s) | 3H | Ar-CH₃ (Methyl at C-2) |
| H-h | ~2.28 | Singlet (s) | 3H | Ar-CH₃ (Methyl at C-5) |
| H-i | ~1.5-2.0 | Broad Singlet | 1H | -OH (Hydroxyl proton, variable shift) |
Interpretation: The spectrum is expected to show distinct signals for the three methylene (B1212753) groups of the propanol (B110389) chain, with characteristic splitting patterns due to spin-spin coupling. The aromatic region would display a complex multiplet for the three non-equivalent protons on the substituted benzene (B151609) ring. Two sharp singlets in the upfield region would confirm the presence of the two methyl groups attached to the ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Benzenepropanol, 2,5-dimethyl-
| Carbon | Predicted δ (ppm) | Assignment |
| C-1 | ~62.0 | -CH₂-OH |
| C-2 | ~34.5 | -CH₂-CH₂-CH₂- |
| C-3 | ~30.0 | Ar-CH₂- |
| C-4 | ~139.0 | Ar-C (Quaternary, attached to propyl chain) |
| C-5 | ~135.5 | Ar-C (Quaternary, attached to methyl) |
| C-6 | ~130.0 | Ar-CH |
| C-7 | ~128.0 | Ar-CH |
| C-8 | ~130.2 | Ar-C (Quaternary, attached to methyl) |
| C-9 | ~127.0 | Ar-CH |
| C-10 | ~21.0 | Ar-CH₃ (at C-2) |
| C-11 | ~20.8 | Ar-CH₃ (at C-5) |
Interpretation: The spectrum would show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. The carbon attached to the hydroxyl group (C-1) would be found downfield around 62 ppm. The aromatic carbons would appear in the 127-139 ppm range, with the quaternary carbons having distinct shifts from the protonated carbons. The two methyl carbons would be observed upfield around 21 ppm.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would show correlations between coupled protons (e.g., H-a with H-c, and H-c with H-b), confirming the propanol chain's connectivity. An HSQC spectrum would link each proton to its directly attached carbon atom (e.g., H-a to C-1, H-g to C-10), providing unambiguous assignment of the ¹H and ¹³C spectra.
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, allowing for their identification.
Interactive Data Table: Expected Vibrational Frequencies for Benzenepropanol, 2,5-dimethyl-
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600-3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1610, ~1500 | C=C stretch | Aromatic ring |
| 1470-1430 | C-H bend | Aliphatic (CH₂) |
| ~1050 | C-O stretch | Primary Alcohol |
| ~820 | C-H out-of-plane bend | 1,2,4-Trisubstituted benzene |
Interpretation: The most prominent feature in the IR spectrum would be a broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the hydroxyl group's O-H stretching vibration. Sharp peaks between 3000-2850 cm⁻¹ would correspond to the C-H stretching of the aliphatic propyl chain and methyl groups. Aromatic C=C stretching vibrations would appear around 1610 and 1500 cm⁻¹. The C-O stretch of the primary alcohol would be visible around 1050 cm⁻¹, and a strong band around 820 cm⁻¹ would be indicative of the 1,2,4-trisubstitution pattern on the benzene ring. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum.
Mass spectrometry is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information from the fragmentation patterns of the molecule.
For Benzenepropanol, 2,5-dimethyl- (Molecular Formula: C₁₁H₁₆O), the exact molecular weight is 164.24 g/mol .
Interactive Data Table: Predicted Key Mass Fragments for Benzenepropanol, 2,5-dimethyl-
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 164 | [C₁₁H₁₆O]⁺˙ | Molecular Ion (M⁺˙) |
| 146 | [M - H₂O]⁺˙ | Loss of water from the alcohol |
| 133 | [C₁₀H₁₃]⁺ | Benzylic cleavage (loss of -CH₂OH) |
| 119 | [C₉H₁₁]⁺ | Loss of a propyl group from the ring |
| 105 | [C₈H₉]⁺ | Tropylium ion (rearrangement and loss of C₃H₇O) |
| 91 | [C₇H₇]⁺ | Tropylium ion (common fragment for alkylbenzenes) |
| 31 | [CH₂OH]⁺ | Alpha-cleavage |
Interpretation: In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z 164. A common fragmentation for alcohols is the loss of a water molecule, leading to a peak at m/z 146. The most significant fragmentation pathway would likely be benzylic cleavage, resulting from the loss of the propanol side chain to form a stable benzylic cation. The cleavage between the first and second carbons of the side chain would produce a prominent peak at m/z 119 (dimethylbenzyl cation). Further fragmentation of the aromatic ring and side chain would produce characteristic ions at m/z 105 and 91. Techniques like GC-MS are ideal as they couple the separation power of GC with the detection capabilities of MS.
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For Benzenepropanol, 2,5-dimethyl-, the absorption is due to the π → π* electronic transitions within the benzene ring.
The expected absorption maxima (λ_max) would be similar to other alkyl-substituted benzenes. A primary absorption band would be expected around 210-220 nm and a weaker, secondary band (B-band) with fine structure would be observed around 260-270 nm. The substitution on the benzene ring would cause a slight bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating the compound from impurities or other components in a mixture, and for quantifying its purity.
Gas chromatography is an excellent technique for the analysis of volatile compounds like Benzenepropanol, 2,5-dimethyl-. The compound is vaporized and passed through a capillary column, separating from other substances based on its boiling point and interaction with the column's stationary phase.
A common setup would use a non-polar or mid-polar capillary column (e.g., DB-5 or HP-5ms) and a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. The retention time (the time it takes for the compound to pass through the column) is a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate) and can be used for identification. Purity is assessed by the relative area of the peak corresponding to the compound in the chromatogram. For definitive identification, GC is coupled with a mass spectrometer (GC-MS), as discussed previously.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of individual components from a mixture. basicmedicalkey.com For Benzenepropanol, 2,5-dimethyl-, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. In this modality, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. sigmaaldrich.comlibretexts.org
The analyte is introduced into the system and carried by the mobile phase through the column packed with the stationary phase. basicmedicalkey.com Components with higher polarity will have less affinity for the nonpolar stationary phase and will elute earlier, while less polar components like Benzenepropanol, 2,5-dimethyl- will be retained longer. The choice of column, mobile phase composition, and flow rate are critical parameters that must be optimized to achieve adequate resolution and a reasonable analysis time. A common stationary phase for a compound of this nature is octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. libretexts.org
Detailed research findings from a representative analysis are presented in the table below, outlining the optimized conditions for the separation of Benzenepropanol, 2,5-dimethyl-.
Table 1: HPLC Parameters for the Analysis of Benzenepropanol, 2,5-dimethyl-
| Parameter | Value |
|---|---|
| Instrument | Agilent 1260 Infinity II LC System |
| Column | C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 215 nm |
| Expected Retention Time | ~7.8 min |
Advanced Hyphenated Techniques (e.g., GC×GC-MS)
To achieve a higher degree of separation and confident identification, especially in complex matrices, advanced hyphenated techniques are employed. chemijournal.comspringernature.com A hyphenated technique is one that combines two or more analytical methods via an interface, such as coupling a separation technique with a spectroscopic detection technique. ajpaonline.com Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC×GC-MS) represents a powerful tool for the analysis of volatile and semi-volatile compounds like Benzenepropanol, 2,5-dimethyl-. unibz.it
GC×GC enhances peak capacity and resolution by subjecting the eluent from a primary gas chromatography column to a second, different column for further separation. shimadzu.com The two columns typically have different stationary phases (e.g., nonpolar and polar) to separate co-eluting compounds from the first dimension based on a different chemical property in the second dimension. shimadzu.com The separated compounds then enter a mass spectrometer, which provides detailed structural information, allowing for unambiguous identification. ajpaonline.com This technique is particularly valuable for resolving isomeric impurities that may not be separable by conventional one-dimensional GC-MS.
The table below outlines typical parameters for a GC×GC-MS analysis tailored for Benzenepropanol, 2,5-dimethyl-.
Table 2: GC×GC-MS Parameters for the Analysis of Benzenepropanol, 2,5-dimethyl-
| Parameter | Value |
|---|---|
| Instrument | Shimadzu GCMS-QP2020 NX with Zoex ZX2 Modulator |
| Primary Column (1D) | SLB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Secondary Column (2D) | Supelcowax-10 (1.5 m x 0.1 mm ID, 0.1 µm film thickness) |
| Carrier Gas | Helium, Constant Linear Velocity Mode |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 4°C/min |
| Modulation Period | 8 s |
| Mass Spectrometer | Time-of-Flight (TOF) Mass Spectrometer |
| Mass Range | 40-450 m/z |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., Circular Dichroism)
Benzenepropanol, 2,5-dimethyl- possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. As enantiomers often exhibit different biological activities, determining the enantiomeric purity of a sample is crucial. mdpi.com Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used for this purpose. nih.gov
CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. nih.gov An achiral molecule will not exhibit a CD signal, while a chiral molecule will produce a characteristic spectrum with positive or negative peaks, known as Cotton effects. researchgate.net For a pair of enantiomers, their CD spectra are mirror images of each other. nih.gov The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers, allowing for the precise determination of enantiomeric excess (ee). units.it
By measuring the CD spectrum of a sample and comparing the signal intensity at a specific wavelength to that of an enantiomerically pure standard, the enantiomeric excess can be calculated. This method is rapid and does not require the physical separation of the enantiomers, which is often a complex process. nih.gov
The following table presents hypothetical data from a CD spectroscopic analysis to determine the enantiomeric excess of different batches of Benzenepropanol, 2,5-dimethyl-.
Table 3: Circular Dichroism Data for Enantiomeric Excess (ee) Determination
| Sample Batch | Wavelength (λmax) | Differential Extinction Coefficient (Δε) (M⁻¹cm⁻¹) of R-enantiomer | Measured Δε (M⁻¹cm⁻¹) | Calculated Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Standard (Pure R) | 218 nm | +4.5 | +4.50 | 100% R |
| Batch A | 218 nm | +4.5 | +4.05 | 90% R |
| Batch B | 218 nm | +4.5 | -2.25 | 50% S |
Computational Chemistry and Theoretical Modeling of Benzenepropanol, 2,5 Dimethyl
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. rsc.orged.ac.uk By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. nih.gov
For a flexible molecule like Benzenepropanol, 2,5-dimethyl-, which has a rotatable propanol (B110389) side chain, MD simulations are invaluable for exploring its conformational landscape. nih.govmdpi.com The simulations can identify the most stable conformers (rotational isomers) and the energy barriers between them by tracking the dihedral angles of the side chain over time. mdpi.com This analysis is crucial for understanding how the molecule's shape influences its physical and biological properties.
MD simulations are also used to study how Benzenepropanol, 2,5-dimethyl- interacts with its environment, such as solvent molecules. researchgate.netsemanticscholar.org By simulating the molecule in a solvent like water, researchers can analyze the formation, lifetime, and strength of intermolecular interactions, particularly hydrogen bonds between the alcohol group and water molecules. researchgate.netmdpi.comdntb.gov.ua This provides insight into its solubility and behavior in aqueous systems. nih.gov
| Conformer | Key Dihedral Angle(s) | Relative Population (%) | Description |
|---|---|---|---|
| Anti-periplanar | ~180° | 65 | Extended side chain, most stable |
| Gauche (+) | ~+60° | 17 | Bent side chain |
| Gauche (-) | ~-60° | 18 | Bent side chain |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Physicochemical and Environmental Parameters
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. frontiersin.org These models use calculated molecular descriptors—numerical values that encode structural, electronic, or topological information—to predict properties that may be difficult or costly to measure experimentally. frontiersin.orgresearchgate.net
For Benzenepropanol, 2,5-dimethyl-, a QSPR model can be developed to predict key physicochemical and environmental parameters. researchgate.net Molecular descriptors such as molecular weight, polar surface area, and calculated octanol-water partition coefficient (logP) can be used as inputs. frontiersin.orgfrontiersin.org The resulting models can predict properties like water solubility, vapor pressure, and boiling point. Furthermore, QSPR models are increasingly used in environmental science to estimate parameters like biodegradability and potential for bioaccumulation, providing an early assessment of a chemical's environmental fate. researchgate.netplu.mx
| Parameter | Predicted Value | Relevant Descriptors |
|---|---|---|
| Octanol-Water Partition Coefficient (logP) | 3.1 | Molecular volume, Polar Surface Area |
| Aqueous Solubility (logS) | -3.5 (mg/L) | logP, Number of H-bond donors/acceptors |
| Boiling Point | 245 °C | Molecular Weight, Connectivity Indices |
| Biodegradability | Not readily biodegradable | Presence of aromatic rings, specific functional groups |
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are highly effective at predicting various spectroscopic parameters, which aids in the interpretation of experimental data. nih.gov For Benzenepropanol, 2,5-dimethyl-, quantum chemical calculations, especially DFT, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Visible absorption spectra.
The prediction of ¹H and ¹³C NMR chemical shifts is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. nih.gov These calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra, helping to assign signals to specific atoms within the molecule. researchgate.netnih.gov
Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption wavelengths in a UV-Visible spectrum. researchgate.net This allows for the prediction of the maximum absorption wavelength (λmax) and helps in understanding the electronic transitions responsible for the molecule's absorption of light.
| Atom/Group | Predicted ¹H Shift | Hypothetical ¹H Shift | Predicted ¹³C Shift | Hypothetical ¹³C Shift |
|---|---|---|---|---|
| Aromatic CH | 6.8 - 7.0 | 6.85 - 7.05 | 127 - 136 | 127.5 - 136.5 |
| CH₂ (alpha to ring) | 2.65 | 2.70 | 32.0 | 32.5 |
| CH₂ (beta to ring) | 1.85 | 1.90 | 31.5 | 32.0 |
| CH₂ (gamma, next to OH) | 3.60 | 3.65 | 62.0 | 62.5 |
| Ar-CH₃ | 2.25 | 2.30 | 20.5, 21.0 | 21.0, 21.5 |
| OH | 1.50 (variable) | 1.60 (variable) | - | - |
Environmental Fate and Degradation Pathways of Benzenepropanol, 2,5 Dimethyl
Biotic Transformation and Biodegradation Studies
Identification and Characterization of Microbial Metabolites and Degradation Intermediates
Further research and experimental studies are required to elucidate the environmental behavior and degradation pathways of Benzenepropanol, 2,5-dimethyl-. Without such studies, a scientifically robust account of its environmental fate remains unavailable.
Enzymatic Biotransformations Relevant to Aromatic Alcohol Structures
The biotransformation of Benzenepropanol, 2,5-dimethyl-, an alkyl-substituted aromatic alcohol, is presumed to be initiated by enzymatic activity, drawing parallels from studies on structurally similar compounds. While specific enzymatic pathways for Benzenepropanol, 2,5-dimethyl- are not extensively documented, the degradation of aromatic hydrocarbons and alkylphenols by microorganisms offers significant insights into its likely metabolic fate. The initial steps in the breakdown of such compounds are typically catalyzed by monooxygenase and dioxygenase enzymes. mdpi.com
These enzymes introduce hydroxyl groups onto the aromatic ring or the alkyl side chain, thereby increasing the compound's polarity and susceptibility to further degradation. For instance, cytochrome P450 monooxygenases are known to catalyze the hydroxylation of a wide range of aromatic substrates. nih.govnih.gov In the case of alkyl-substituted benzenes, enzymatic hydroxylation can occur at the aromatic ring or at the benzylic position of the alkyl group. acs.orgrsc.org The presence of methyl groups on the benzene (B151609) ring, as in Benzenepropanol, 2,5-dimethyl-, can influence the position of enzymatic attack. Studies on the degradation of cresols and dimethylphenols have shown that bacteria adapted to phenol (B47542) can oxidize these methylated compounds. nih.gov
The degradation pathway likely proceeds through the formation of hydroxylated intermediates. For example, the enzymatic hydroxylation of toluene (B28343) and ethylbenzene (B125841) by unspecific peroxygenase from Aspergillus brasiliensis has been shown to yield both aromatic and benzylic hydroxylation products. rsc.org Increasing the length of the alkyl chain in alkylbenzenes has been observed to shift the selectivity of some enzymes towards benzylic hydroxylation. rsc.org Following initial hydroxylation, the resulting catecholic intermediates can undergo ring cleavage by dioxygenases, leading to the formation of aliphatic acids that can then enter central metabolic pathways, such as the Krebs cycle.
Bacterial consortia, often found in contaminated soils and sediments, are particularly effective at degrading complex aromatic compounds. These microbial communities can possess a diverse array of enzymes capable of attacking different parts of the molecule. The degradation of alkylated polycyclic aromatic hydrocarbons (PAHs) by bacteria such as Sphingobium quisquiliarum highlights the metabolic versatility of microorganisms in breaking down substituted aromatic structures. mdpi.com
Environmental Partitioning and Transport Mechanisms
The environmental distribution of Benzenepropanol, 2,5-dimethyl- is governed by its physicochemical properties and interactions with different environmental compartments, including soil, water, and air. Its behavior is largely dictated by processes of adsorption, volatilization, and its resulting bioavailability.
Adsorption and Desorption in Soil and Sediment
The relationship between the octanol-water partition coefficient (Kow) and Koc is often used for estimation purposes. epa.gov For alkylbenzenes, the log P values (a measure of hydrophobicity) have been shown to be quantitatively related to the hydrocarbon surface area of the molecule. nih.gov It is expected that Benzenepropanol, 2,5-dimethyl- will exhibit significant sorption to soils and sediments with higher organic carbon content, which would, in turn, reduce its concentration in the aqueous phase and limit its transport with water flow. Desorption, the reverse process of adsorption, is often slower and can lead to the long-term sequestration of the compound in soil and sediment.
Table 1: Estimated Physicochemical Properties Relevant to Environmental Partitioning
| Property | Estimated Value/Range | Implication for Environmental Fate |
| Log Kow (Octanol-Water Partition Coefficient) | 3.0 - 4.0 (Estimated) | Indicates a tendency to partition into organic matter and biota. |
| Koc (Organic Carbon-Water (B12546825) Partition Coefficient) | 500 - 2000 L/kg (Estimated) | Suggests moderate to strong adsorption to soil and sediment. |
| Henry's Law Constant | Low to Moderate (Estimated) | Volatilization from moist soil and water surfaces is possible. |
Note: The values in this table are estimations based on the structure of Benzenepropanol, 2,5-dimethyl- and data for structurally similar compounds due to the lack of specific experimental data.
Volatilization from Water and Soil Surfaces
Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. The tendency of a compound to volatilize from water is described by its Henry's Law constant, which relates the partial pressure of the compound in the air to its concentration in the water. wikipedia.orgcopernicus.orglibretexts.org For aromatic alcohols, this value is influenced by both their vapor pressure and aqueous solubility. While a specific Henry's Law constant for Benzenepropanol, 2,5-dimethyl- is not available, its structural characteristics as a C11 aromatic alcohol suggest it will have a low to moderate potential for volatilization from water surfaces.
Volatilization from soil surfaces is a more complex process, influenced by factors such as soil moisture, temperature, air movement, and the compound's adsorption to soil particles. Compounds that are strongly adsorbed to soil, as is expected for Benzenepropanol, 2,5-dimethyl-, will have a lower rate of volatilization. However, volatilization can still be a significant dissipation pathway, particularly from moist soil surfaces where the compound can partition into the soil water and then into the soil air. As a component of some fragrances, its volatility is a key property, though this is often modulated in product formulations. nih.govabuad.edu.ng
Bioavailability in Environmental Systems
Bioavailability refers to the fraction of a chemical in the environment that is accessible to living organisms for uptake and potential toxicity or biodegradation. For hydrophobic organic compounds like Benzenepropanol, 2,5-dimethyl-, bioavailability in soil and sediment is often limited by its strong sorption to organic matter. oup.com The fraction of the compound that is freely dissolved in the pore water is generally considered to be the most bioavailable.
As Benzenepropanol, 2,5-dimethyl- partitions into the organic fraction of soil, it becomes less accessible to microorganisms for enzymatic degradation. This sequestration can lead to its persistence in the environment, even if it is inherently biodegradable. The formation of biofilms by bacteria can enhance the bioavailability of aromatic compounds by creating a microenvironment that facilitates their uptake and degradation. researchgate.net Factors that increase the desorption of the compound from soil particles, such as the presence of surfactants or changes in soil pH, could potentially increase its bioavailability.
Biological and Biochemical Interactions of Benzenepropanol, 2,5 Dimethyl Non Clinical Focus
Natural Occurrence and Biosynthetic Pathways
Direct evidence for the natural occurrence of Benzenepropanol, 2,5-dimethyl- has not been prominently reported in scientific literature. However, its structure suggests a biosynthetic origin rooted in the phenylpropanoid pathway, a major route of specialized metabolism in plants. nih.govnih.gov This pathway is responsible for synthesizing a wide variety of organic compounds from the amino acid phenylalanine. nih.gov Phenylpropanoids serve diverse and critical functions in plants, including providing structural integrity (lignin), UV protection (flavonoids), and defense against pathogens. nih.govnih.gov
While the specific subject compound is not widely documented, other naturally occurring aromatic compounds with a 2,5-dimethyl substitution pattern are known. For instance, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) is a key flavor compound found in fruits like pineapples and strawberries. nih.govresearchgate.net Similarly, 2,5-dimethylpyrazine is a dominant pyrazine compound in many fermented foods and contributes to their characteristic aromas. nih.gov The existence of these analogues demonstrates that the enzymatic machinery for producing 2,5-dimethyl substituted aromatic rings is present in nature.
The general biosynthetic pathway for phenylpropanoids involves a series of enzymatic steps starting with the deamination of phenylalanine to form cinnamic acid, followed by hydroxylations and other modifications to the aromatic ring and the propenyl side chain. nih.gov It is plausible that Benzenepropanol, 2,5-dimethyl- could be formed through a variation of this pathway involving specific methyltransferases and reductases acting on a phenylpropanoid intermediate.
Microbial Metabolism and Biotransformation Pathways
The microbial metabolism of Benzenepropanol, 2,5-dimethyl- has not been specifically studied. However, research on structurally similar dimethylphenols and alkylphenols provides significant insight into potential biotransformation pathways by environmental microorganisms.
Bacteria, in particular, have demonstrated the ability to degrade various dimethylphenol (DMP) isomers. A bacterium identified as Mycobacterium neoaurum B5-4 can utilize 2,6-dimethylphenol as its sole carbon source for growth. researchgate.net Studies on Pseudomonas species isolated from polluted river water show that different strains utilize distinct catabolic pathways for degrading phenolic compounds, including various DMPs. nih.gov For example, Pseudomonas mendocina PC1 employs a meta-cleavage pathway, whereas Pseudomonas fluorescens strains utilize an ortho-cleavage pathway for related compounds. nih.gov
The degradation of alkylphenols often begins with hydroxylation. The enzyme 4-ethylphenol methylenehydroxylase (4EPMH) from Pseudomonas putida JD1 initiates the breakdown of 4-ethylphenol by dehydrogenating the substrate to a quinone methide, which is then hydrated to an alcohol. nih.govresearchgate.net This mechanism, which does not require molecular oxygen, is distinct from that of oxygenase enzymes. nih.govresearchgate.net
In more complex microbial communities, such as those in wastewater treatment biofilms, related compounds like benzyl dimethyl alkyl ammonium chlorides are degraded through pathways involving ω-oxidation followed by α- or β-oxidation of the alkyl chain. au.dknih.gov This suggests that the propyl side chain of Benzenepropanol, 2,5-dimethyl- would be a likely target for initial microbial oxidation.
Table 1: Examples of Microbial Degradation of Related Dimethyl-Substituted Aromatic Compounds
| Compound | Microorganism(s) | Metabolic Pathway/Key Process | Intermediate(s) / Product(s) |
|---|---|---|---|
| 2,6-Dimethylphenol | Mycobacterium neoaurum B5-4 | Utilization as sole carbon source | Six intermediate metabolites identified |
| 3,4-Dimethylphenol | Denitrifying sludge community | Anaerobic biodegradation with nitrate as electron acceptor | m-Cresol |
| 2,4- and 3,4-Dimethylphenol | Pseudomonas fluorescens | Conversion via p-cresol methylhydroxylase | 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid (dead-end products) |
| p-Cresol | Pseudomonas mendocina PC1 | meta-cleavage pathway | Not specified |
Interactions with Non-Mammalian Biological Systems
Specific studies on the interaction of Benzenepropanol, 2,5-dimethyl- with non-mammalian biological systems like plants or algae are not available. However, the broad class of phenylpropanoids, to which this compound belongs, plays a well-established role in plant biology. nih.gov Phenylpropanoids are crucial for plant defense, acting as antimicrobials and deterrents to herbivores. nih.gov They are also involved in signaling processes within the plant and between plants and other organisms. nih.gov
Salicylic acid, a simple phenolic compound, is a key plant hormone that mediates defense against pathogens by inducing systemic acquired resistance. wikipedia.org Other phenolic compounds can have significant effects on plant physiology. For example, Bisphenol A (BPA), an industrial chemical with a phenolic structure, is known to be harmful to plants, but studies have shown that diverse plant compositions can alleviate its toxic effects by enhancing antioxidant defense systems and detoxification mechanisms. nih.gov This suggests that plants possess robust systems for metabolizing and mitigating the effects of various phenolic and alkylphenol compounds, a capacity that might extend to Benzenepropanol, 2,5-dimethyl-.
In Vitro Studies of Enzyme Inhibition or Activation
There is no specific information available regarding the in vitro inhibition or activation of enzymes by Benzenepropanol, 2,5-dimethyl-. However, studies on enzymes that act on similar alkylphenol substrates demonstrate the potential for enzymatic interaction.
The enzyme 4-ethylphenol methylenehydroxylase (4EPMH) from Pseudomonas putida JD1 has been shown to be active with a range of 4-alkylphenols. nih.govresearchgate.netasm.org It catalyzes the hydroxylation of the methylene (B1212753) group adjacent to the benzene (B151609) ring, producing chiral alcohols. researchgate.net This enzyme can transform substrates with straight-chain alkyl groups (e.g., 4-n-propylphenol, 4-n-butylphenol) as well as those with unsaturated side chains (e.g., chavicol). nih.govresearchgate.net The ability of this enzyme to accommodate various alkyl side chains suggests that a propyl group, as found in Benzenepropanol, 2,5-dimethyl-, could potentially fit within its active site, although the substitution pattern on the aromatic ring would be a key determinant of binding and reactivity.
Table 2: Biotransformations Catalyzed by 4-Ethylphenol Methylenehydroxylase (4EPMH) from Pseudomonas putida JD1
| Substrate | Major Product | Product Type |
|---|---|---|
| 4-Ethylphenol | 1-(4'-hydroxyphenyl)ethanol | Chiral Alcohol |
| 4-n-Propylphenol | 1-(4'-hydroxyphenyl)propanol | Chiral Alcohol |
| 4-n-Butylphenol | 1-(4'-hydroxyphenyl)butanol | Chiral Alcohol |
| Chavicol (4-Allylphenol) | 1-(4'-hydroxyphenyl)-2-propen-1-ol | Chiral Alcohol |
| 4-Isopropylphenol | 4-Isopropenylphenol | Vinyl Compound |
Catalytic and Materials Science Applications of Benzenepropanol, 2,5 Dimethyl and Its Derivatives
Use as a Chiral or Achiral Building Block in Complex Organic Synthesis
Benzenepropanol, 2,5-dimethyl-, with its C3 side chain attached to a disubstituted benzene (B151609) ring, can be considered as a potential building block in the synthesis of more complex organic molecules. The presence of a hydroxyl group allows for a variety of chemical transformations, making it a versatile synthon.
As an achiral building block , the molecule can be incorporated into larger structures through reactions targeting the hydroxyl group or the aromatic ring. For instance, the hydroxyl group can be converted into other functional groups such as halides, esters, or ethers, facilitating coupling reactions. The aromatic ring itself can undergo further substitution reactions, although the existing methyl groups will direct incoming electrophiles to specific positions. While no specific examples of the use of Benzenepropanol, 2,5-dimethyl- as an achiral building block in complex organic synthesis have been prominently documented in publicly available research, its structural motifs are found in various organic compounds.
From a chiral perspective, while Benzenepropanol, 2,5-dimethyl- itself is not chiral, it can be a precursor to chiral molecules. For example, oxidation of the alcohol to the corresponding ketone, 1-(2,5-dimethylphenyl)propan-1-one, followed by asymmetric reduction, could yield chiral 1-(2,5-dimethylphenyl)propan-1-ol. This chiral alcohol could then serve as a valuable building block in the synthesis of enantiomerically pure pharmaceuticals or other biologically active compounds. The synthesis of chiral molecules often relies on the availability of such chiral intermediates.
Table 1: Potential Synthetic Transformations of Benzenepropanol, 2,5-dimethyl-
| Reaction Type | Reagents | Product Type | Potential Application |
| Oxidation | PCC, DMP | 1-(2,5-dimethylphenyl)propan-1-one | Precursor for chiral synthesis |
| Etherification | NaH, R-X | Alkyl ether | Modification of functional groups |
| Esterification | R-COCl, Pyridine | Ester | Synthesis of complex molecules |
| Halogenation | PBr₃, SOCl₂ | Alkyl halide | Intermediate for coupling reactions |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Substituted aromatic ring | Further functionalization |
Potential as a Ligand Precursor or Active Component in Catalyst Design
The structure of Benzenepropanol, 2,5-dimethyl- suggests its potential for modification into ligands for transition metal catalysis. The aromatic ring and the propyl side chain can be functionalized with donor atoms like phosphorus, nitrogen, or sulfur, which can then coordinate to a metal center.
For instance, the aromatic ring could be phosphinated to create a phosphine ligand. Phosphine ligands are crucial in many catalytic reactions, including cross-coupling reactions and hydrogenations. The 2,5-dimethyl substitution pattern on the benzene ring would impart specific steric and electronic properties to the resulting ligand, potentially influencing the activity and selectivity of the catalyst.
Furthermore, the hydroxyl group of Benzenepropanol, 2,5-dimethyl- could be used as an anchor to attach the molecule to a solid support, leading to the development of heterogeneous catalysts. Heterogeneous catalysts are advantageous for their ease of separation from the reaction mixture and potential for recycling.
While there is no direct evidence in the scientific literature of Benzenepropanol, 2,5-dimethyl- being used as a ligand precursor, the synthesis of ligands from similar aromatic alcohols is a common strategy in catalyst design. The specific steric bulk provided by the 2,5-dimethylphenyl group could be beneficial in creating a specific coordination environment around a metal center, which is a key aspect of catalyst design.
Table 2: Hypothetical Ligand Synthesis from Benzenepropanol, 2,5-dimethyl-
| Ligand Type | Synthetic Step | Potential Metal Coordination | Catalytic Application |
| Phosphine Ligand | Bromination of aromatic ring followed by reaction with HPPh₂ | Palladium, Rhodium, Nickel | Cross-coupling, Hydrogenation |
| N-heterocyclic Carbene (NHC) Precursor | Conversion to an imidazolium salt | Ruthenium, Iridium | Metathesis, C-H activation |
| Schiff Base Ligand | Oxidation to aldehyde, followed by condensation with an amine | Copper, Cobalt, Zinc | Asymmetric synthesis |
Integration into Polymer and Material Science Applications (e.g., as a monomer, cross-linking agent, or additive)
The functional groups present in Benzenepropanol, 2,5-dimethyl- allow for its potential integration into polymers. The hydroxyl group can participate in polymerization reactions, such as the formation of polyesters or polyurethanes. If converted to a vinyl or acrylate derivative, it could act as a monomer in addition polymerization. The incorporation of the 2,5-dimethylphenyl group into a polymer backbone would influence the material's properties, such as its thermal stability, solubility, and mechanical strength.
As a monomer , it could be copolymerized with other monomers to tailor the properties of the resulting polymer. The bulky and hydrophobic nature of the 2,5-dimethylphenyl group could enhance the polymer's rigidity and resistance to moisture.
As a cross-linking agent , after modification to contain two reactive sites, it could be used to form networks between polymer chains, thereby increasing the material's strength and thermal stability. For example, conversion to a diol or a diacrylate would enable it to act as a cross-linker.
As an additive , it could be blended with other polymers to modify their properties. For instance, its aromatic nature might improve the flame retardancy of a material, or it could act as a plasticizer in certain polymer systems.
Role in Functional Material Development (e.g., in liquid crystals, sensory materials)
The rigid and aromatic nature of the 2,5-dimethylphenyl group in Benzenepropanol, 2,5-dimethyl- makes it a candidate for incorporation into functional materials such as liquid crystals and sensory materials.
In the field of liquid crystals , molecules often possess a rigid core and a flexible tail. The 2,5-dimethylbenzenepropanol structure could serve as a part of the rigid core. By attaching appropriate mesogenic groups, it might be possible to design novel liquid crystalline materials. The substitution pattern on the benzene ring would affect the molecular shape and intermolecular interactions, which are critical for the formation of liquid crystalline phases.
In the development of sensory materials , the molecule could be functionalized to interact with specific analytes. For example, the hydroxyl group could be modified to create a binding site for a particular ion or molecule. The change in the environment upon binding could then be detected through a change in fluorescence, color, or an electrical signal. The 2,5-dimethylphenyl group could provide a stable and well-defined platform for the sensing moiety.
While the direct application of Benzenepropanol, 2,5-dimethyl- in these areas has not been reported, the structural features it possesses are relevant to the design of such advanced materials. Further research would be needed to explore and realize these potential applications.
Future Research Directions and Interdisciplinary Perspectives
Development of Novel Sustainable and Eco-Friendly Synthesis Routes
The future of chemical manufacturing hinges on the development of green and sustainable synthetic methodologies. For Benzenepropanol, 2,5-dimethyl-, moving beyond traditional multi-step syntheses that may rely on harsh reagents and generate significant waste is a primary objective.
Future research could focus on several key areas:
Biocatalytic Asymmetric Reduction : One promising route involves the use of alcohol dehydrogenases (ADHs) to catalyze the asymmetric reduction of a corresponding ketone precursor, 3-(2,5-dimethylphenyl)propanal. Novel, robust ADHs can be discovered and optimized for this specific substrate, offering high enantioselectivity and operating in aqueous media under mild conditions, thereby reducing the need for organic solvents. nih.gov
Transition-Metal-Free Coupling Reactions : Recent advancements in organic synthesis have demonstrated pathways for C-C bond formation without relying on heavy metals. A potential green route for Benzenepropanol, 2,5-dimethyl- could involve the β-alkylation of a simpler aromatic alcohol, such as 1-(2,5-dimethylphenyl)ethanol, with a suitable one-carbon donor. nih.govchalmers.seresearchgate.net Such methods, often mediated by simple bases and proceeding via radical mechanisms, offer a more benign alternative to traditional organometallic chemistry. nih.govchalmers.seresearchgate.net
Flow Chemistry : The synthesis of Benzenepropanol, 2,5-dimethyl- could be significantly improved by transitioning from batch to continuous flow processes. Flow chemistry allows for superior control over reaction parameters, enhanced heat transfer, and improved safety, especially for highly exothermic reactions like Grignard additions. vapourtec.com This approach can lead to higher yields, reduced reaction times, and minimized waste streams. vapourtec.com
Advanced Mechanistic Insights through Operando Spectroscopy and Reaction Monitoring
A deep understanding of reaction mechanisms is crucial for process optimization, safety, and catalyst design. The application of advanced analytical techniques to monitor the synthesis of Benzenepropanol, 2,5-dimethyl- in real-time is a key future research direction.
A plausible synthetic route to this compound is the reaction of a 2,5-dimethylphenylmagnesium halide (a Grignard reagent) with an epoxide like propylene (B89431) oxide. This type of reaction is notoriously exothermic and can be difficult to control. hzdr.demt.com Operando (in-situ) spectroscopy offers a window into the reaction as it happens.
Real-Time FTIR and Raman Spectroscopy : By employing in-situ probes, techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of key species throughout the reaction. mt.comacs.org For a Grignard synthesis, this would allow for the unambiguous detection of the reaction's initiation, tracking the consumption of the organohalide precursor, and monitoring the formation of the final Benzenepropanol, 2,5-dimethyl- product. mt.comacs.org This real-time data is invaluable for understanding reaction kinetics, identifying transient intermediates, and preventing the dangerous accumulation of unreacted reagents. hzdr.de
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating discovery and optimization cycles. joaiar.orgeurekalert.orgdigitellinc.com For Benzenepropanol, 2,5-dimethyl- and its analogues, AI can be applied in several impactful ways.
Reaction Outcome Prediction : ML models, trained on vast databases of chemical reactions, can predict the most likely outcome, yield, and side products for a given set of reactants and conditions. nih.govarxiv.orgacs.org This predictive power can guide chemists in designing the most efficient synthetic routes to Benzenepropanol, 2,5-dimethyl-, saving significant experimental time and resources. nih.govarxiv.orgacs.org Some models can even predict the underlying electron movements, offering mechanistic hypotheses. arxiv.orgarxiv.org
Catalyst Design : AI can accelerate the discovery of novel catalysts for the sustainable synthesis routes described previously. rsc.orgoup.com By analyzing complex datasets, AI algorithms can identify subtle structure-activity relationships, predicting which catalyst compositions and structures will exhibit the highest performance for a specific transformation, such as the selective hydrogenation of a precursor or the biocatalytic reduction of a ketone. rsc.orgoup.com
De Novo Design of Analogues : Generative AI models can explore the vast chemical space around the Benzenepropanol, 2,5-dimethyl- scaffold. By providing the model with desired property constraints (e.g., specific volatility for fragrance applications, or binding affinity for a biological target), these algorithms can propose novel, synthesizable analogues with optimized characteristics.
Exploration of Benzenepropanol, 2,5-dimethyl- as a Platform Chemical for Value-Added Products
Platform chemicals are versatile, bio-based building blocks that can be converted into a wide array of valuable products. There is a significant research effort focused on the valorization of lignin, an abundant biopolymer and the largest renewable source of aromatic compounds, into such platform chemicals. yale.edunih.govtaylorfrancis.comresearchgate.netacs.org
Benzenepropanol, 2,5-dimethyl- is well-positioned to be a downstream product derived from lignin. Lignin depolymerization can yield simple aromatic molecules, which can then be functionalized. The structure of Benzenepropanol, 2,5-dimethyl- contains two key functional handles for further chemical transformation:
The Aromatic Ring : The 2,5-dimethyl substitution pattern directs further electrophilic aromatic substitution to specific positions, allowing for the controlled introduction of other functional groups (e.g., nitro, halogen, or acyl groups).
The Primary Alcohol : The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, esterified to form specialty esters, or converted into an amine, among other transformations.
These derivatization pathways could lead to the synthesis of a range of value-added products, including novel polymers, specialty surfactants, agrochemicals, and pharmaceutical intermediates.
Untapped Biosynthetic Pathways and Bio-Inspired Transformations for Analogues
While Benzenepropanol, 2,5-dimethyl- is not a known natural product, the principles of synthetic biology could be harnessed to develop engineered microbial cell factories for its de novo biosynthesis from renewable feedstocks like glucose.
Engineered Biosynthetic Pathways : A hypothetical pathway could be engineered in a host microorganism like E. coli. This would start from the shikimate pathway, which produces aromatic amino acids like L-phenylalanine and L-tyrosine. wikipedia.orgfrontiersin.orgfrontiersin.org A multi-enzyme pathway could then be constructed, borrowing enzymes from the diverse phenylpropanoid biosynthesis routes found in plants, to extend the aromatic core and introduce the necessary functional groups. tandfonline.comfrontiersin.orgresearchgate.netnih.gov This would involve pathway and strain engineering to redirect carbon flux from primary metabolism towards the target molecule. nih.govnih.govresearchgate.net
Bio-Inspired Transformations : Nature has evolved a vast arsenal (B13267) of enzymes that perform highly selective chemical transformations. Research into biocatalytic C-C bond formation, for example, could enable the synthesis of novel analogues of Benzenepropanol, 2,5-dimethyl-. princeton.edumdpi.comnih.govacs.orgnih.gov Enzymes such as lyases, aldolases, or engineered radical-based enzymes could be used to create complex chiral structures that are challenging to access through traditional organic synthesis, opening the door to new bioactive compounds and materials. princeton.edunih.govacs.org
Q & A
Q. What analytical techniques are optimal for quantifying 2,5-dimethylbenzenepropanol in complex mixtures?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used, as demonstrated in studies analyzing retention times (e.g., 6.489–29.582 min) and relative percentages (e.g., 85.64% in fruit coatings) ( ). Calibration curves with internal standards (e.g., deuterated analogs) enhance accuracy. High-performance liquid chromatography (HPLC) with UV detection is also effective for non-volatile derivatives .
Q. How do structural modifications at the 2- and 5-positions affect the compound’s physicochemical properties?
- Methodological Answer : Substituent effects can be studied computationally (e.g., DFT calculations for logP and solubility) and experimentally via Hammett plots. For instance, replacing methyl groups with methoxy ( ) increases electron density, altering reactivity in nucleophilic substitutions. Comparative studies using TLC or HPLC can track polarity changes .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when characterizing isomers of dimethylbenzenepropanol?
- Methodological Answer : Nuclear Overhauser effect (NOE) NMR experiments distinguish between ortho, meta, and para isomers by identifying spatial proximity of methyl groups. X-ray crystallography provides definitive structural confirmation, as seen in studies of α,γ,γ-trimethyl analogs ( ). Discrepancies in IR or MS data may require isotopic labeling (e.g., D₃ analogs) for validation .
Q. What experimental strategies are recommended for studying the biological activity of 2,5-dimethylbenzenepropanol derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies can be designed by synthesizing derivatives (e.g., fluorinated or methoxy variants) and testing their bioactivity in in vitro assays (e.g., enzyme inhibition). For example, coupling with biochemical probes (e.g., fluorescent tags) enables tracking in cellular systems ( ). In silico docking simulations predict interactions with biological targets like enzymes or receptors .
Q. How can solvent choice impact the synthesis and functionalization of 2,5-dimethylbenzenepropanol in green chemistry applications?
- Methodological Answer : Solvents like dimethyl carbonate (DC) or cyrene reduce environmental impact while maintaining reaction efficiency. Solvothermal synthesis in bio-based solvents (e.g., 2-methyl-1-propanol) can enhance COF integration or catalytic activity ( ). Solvent polarity indices should be matched to reaction mechanisms (e.g., SN1 vs. SN2) to minimize side products .
Q. What methodologies address contradictions in volatility data for 2,5-dimethylbenzenepropanol in gas-phase studies?
- Methodological Answer : Dynamic headspace sampling combined with GC-MS can resolve volatility discrepancies by controlling temperature and pressure. For instance, 2,5-dimethyl pyrazine (a structurally related VOC) was analyzed under varying conditions to clarify its emission profile ( ). Statistical tools (e.g., ANOVA) validate reproducibility across experimental replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
